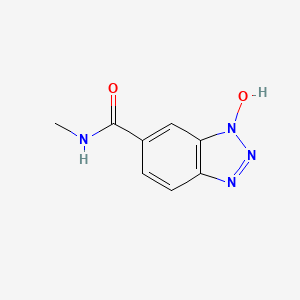
Tetrahexyl ammonnium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahexyl ammonium hydrate is a quaternary ammonium compound with the chemical formula ((C_6H_{13})_4N^+). It is known for its role as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., liquid-liquid or liquid-solid). This compound is particularly useful in organic synthesis due to its ability to enhance reaction rates and yields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahexyl ammonium hydrate can be synthesized through the quaternization of hexylamine with hexyl bromide, followed by hydration. The reaction typically involves:
Quaternization: Hexylamine reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form tetrahexyl ammonium bromide.
Hydration: The resulting tetrahexyl ammonium bromide is then treated with water to form tetrahexyl ammonium hydrate.
Industrial Production Methods
Industrial production of tetrahexyl ammonium hydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexylamine and hexyl bromide are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity tetrahexyl ammonium bromide.
Hydration: The purified bromide is then hydrated to produce tetrahexyl ammonium hydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahexyl ammonium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It participates in nucleophilic substitution reactions, where the ammonium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces tetrahexyl ammonium oxide.
Reduction: Yields lower oxidation state ammonium compounds.
Substitution: Results in various substituted ammonium compounds.
Applications De Recherche Scientifique
Tetrahexyl ammonium hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tetrahexyl ammonium hydrate exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets include:
Reactant Molecules: Enhances the solubility of reactants in different phases.
Reaction Intermediates: Stabilizes reaction intermediates, leading to higher yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahexyl ammonium bromide: Similar in structure but lacks the hydrate component.
Tetrabutyl ammonium bromide: Another quaternary ammonium compound with shorter alkyl chains.
Tetraoctyl ammonium bromide: Similar structure with longer alkyl chains.
Uniqueness
Tetrahexyl ammonium hydrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase-transfer catalyst compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H54NO+ |
|---|---|
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
tetrahexylazanium;hydrate |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1; |
Clé InChI |
JCJNUSDBRRKQPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



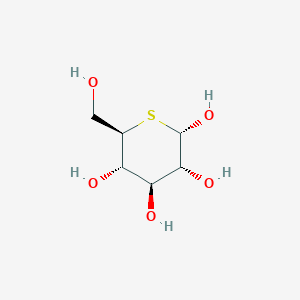


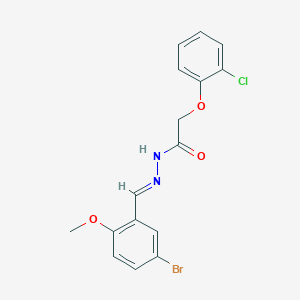
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
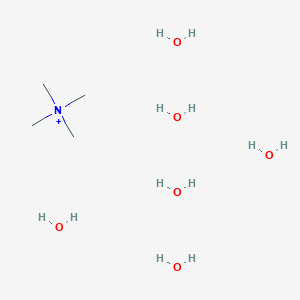
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
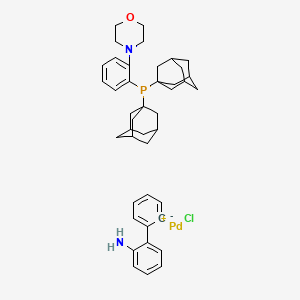
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

